n,n-Bis(2-methylpropyl)butanamide

Description

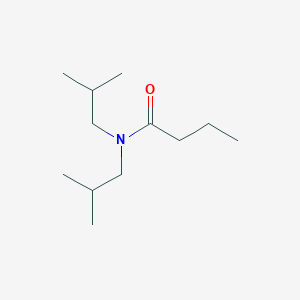

N,N-Bis(2-methylpropyl)butanamide is a synthetic amide compound characterized by a butanamide backbone (C₃H₇CONH₂) with two 2-methylpropyl (isobutyl) groups bonded to the nitrogen atom. The structure can be represented as C₄H₇C(O)N(CH₂CH(CH₃)₂)₂. Such compounds are typically utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate production, due to their tunable reactivity and stability .

Properties

CAS No. |

28522-31-8 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)butanamide |

InChI |

InChI=1S/C12H25NO/c1-6-7-12(14)13(8-10(2)3)9-11(4)5/h10-11H,6-9H2,1-5H3 |

InChI Key |

ZLDDRTXRHCTWQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(CC(C)C)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-2-bromo-N-isopropylbutanamide (CAS 1313851-23-8)

This brominated amide shares the butanamide core but features a benzyl group and an isopropyl substituent on the nitrogen, along with a bromine atom at the 2-position of the butanamide chain. Key differences include:

- Molecular Weight : ~298.22 g/mol (due to bromine and benzyl group) vs. an estimated ~197 g/mol for N,N-bis(2-methylpropyl)butanamide.

- Reactivity : The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas the isobutyl groups in the target compound likely prioritize steric hindrance and lipophilicity.

- Applications: Used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis), contrasting with the hypothetical use of this compound in non-polar solvent systems or surfactant research .

Diisobutylamine (N,N-Bis(2-methylpropyl)amine)

Though an amine rather than an amide, diisobutylamine provides a baseline for comparing alkyl chain effects:

- Physical Properties :

- Boiling Point: ~142–145°C (estimated for diisobutylamine).

- Vapor Pressure: 10 mmHg at 30°C (higher volatility than amides due to lack of hydrogen bonding).

- Water Solubility: Slightly soluble, whereas amides generally exhibit higher solubility due to polar C=O and N-H groups.

- Safety : Diisobutylamine’s flash point (29°C) indicates flammability risks, a concern mitigated in amides by reduced volatility .

N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)

This nitrosamine diverges significantly in functional groups but highlights handling protocols for specialized amides:

- Hazard Profile: Classified as a laboratory chemical with stringent safety requirements (e.g., use of impermeable gloves and fume hoods). Nitrosamines are carcinogenic, whereas this compound is presumed less toxic based on analog data.

- Regulatory Status : Requires disposal via controlled incineration, unlike simpler amides, which may be compatible with standard waste protocols .

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Bis(2-methylpropyl)butanamide, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via alkylation of butanamide with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) in the presence of a base (e.g., NaOH or K₂CO₃). The reaction is typically conducted under reflux in a polar aprotic solvent (e.g., DMF) for 6–12 hours. Purification involves distillation or column chromatography to isolate the tertiary amide .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF or THF |

| Base | K₂CO₃ (1.5 eq) |

| Reaction Time | 8–10 hours |

Q. How is This compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm branching and substitution patterns. For example, methyl protons on the isobutyl groups appear as doublets (δ ~0.9 ppm), while the carbonyl carbon (C=O) resonates at ~170 ppm.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 186.2).

- IR Spectroscopy : The amide C=O stretch is observed at ~1650 cm⁻¹ .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers.

- Dispose via hazardous waste protocols, as tertiary amides may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of This compound?

- Methodology : Crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water). Data collection at 100 K with synchrotron radiation improves resolution. Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) resolves torsional angles and confirms steric effects from the branched alkyl groups .

- Data Contradictions : Discrepancies between calculated (DFT) and observed bond lengths may arise from crystal packing forces.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Kinetic studies (e.g., monitoring by HPLC or ¹H NMR) under varying conditions (temperature, solvent polarity) reveal whether the reaction proceeds via an SN1 or SN2 pathway. Isotope labeling (e.g., deuterated substrates) can track hydrogen transfer in transition states.

- Example : In SN2 reactions, steric hindrance from the 2-methylpropyl groups reduces nucleophilic attack rates compared to linear analogs .

Q. How does This compound interact with biological macromolecules, and what techniques validate these interactions?

- Methodology :

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., serum albumin) to assess binding affinity.

- Molecular Dynamics (MD) Simulations : Predict hydrophobic interactions between the isobutyl groups and protein pockets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be systematically troubleshooted?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.